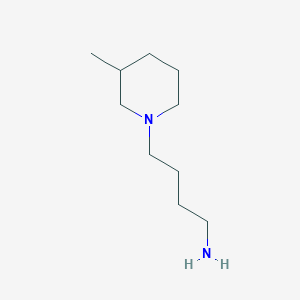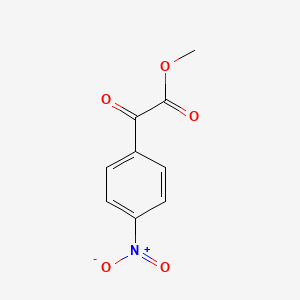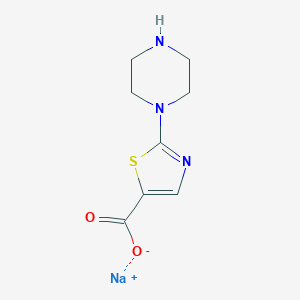
4-(3-Methylpiperidin-1-yl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methylpiperidin-1-yl)butan-1-amine is a chemical compound with the molecular formula C10H22N2 and a molecular weight of 170.3 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H22N2/c1-10-5-4-8-12(9-10)7-3-2-6-11/h10H,2-9,11H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Aplicaciones Científicas De Investigación
Analogs and Derivatives in Medicinal Chemistry
4-(3-Methylpiperidin-1-yl)butan-1-amine and its analogs have been explored extensively in medicinal chemistry. For instance, compounds related to this chemical structure have been studied for their anti-inflammatory and antinociceptive properties, particularly as histamine H4 receptor (H4R) antagonists. These compounds have shown potential in treating inflammatory conditions and pain management. A specific example is a 2-aminopyrimidine-containing ligand, which demonstrated significant in vitro potency and in vivo activity as an anti-inflammatory agent in animal models (Altenbach et al., 2008).
Reductive Amination in Organic Synthesis
The reductive amination process, involving structures similar to 4-(3-Methylpiperidin-1-yl)butan-1-amine, has been utilized to produce 4-aminopiperidines, which are relevant in the synthesis of analgesics, neuroleptics, and antihistamines. This method has proven efficient and has yielded products in almost quantitative yield (Senguttuvan, Murugavelu, & Nagarajan, 2013).
Application in Antibiotic Synthesis
The chemical structure similar to 4-(3-Methylpiperidin-1-yl)butan-1-amine is a key intermediate in the synthesis of certain antibiotics. An example is the preparation of premafloxacin, an antibiotic for veterinary use. The synthesis process involves an asymmetric Michael addition and a stereoselective alkylation, highlighting the compound's significance in creating veterinary antibiotics (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Role in Asymmetric Synthesis
Compounds structurally related to 4-(3-Methylpiperidin-1-yl)butan-1-amine have been utilized in asymmetric synthesis processes. For example, (S)-3-amino-4-methoxy-butan-1-ol was synthesized through a process involving asymmetric catalytic enamine hydrogenation or catalytic reductive amination. This process is significant for creating enantiomerically pure compounds, which are crucial in pharmaceutical applications (Mattei, Moine, Püntener, & Schmid, 2011).
Diagnostic and Imaging Applications
Derivatives of 4-(3-Methylpiperidin-1-yl)butan-1-amine, such as A-4, have been investigated for their potential in imaging and diagnostics. A-4 is an inhibitor of the sodium-dependent high-affinity choline uptake (HACU) system, and its derivatives have been evaluated as in vivo tracers for the HACU system, demonstrating high brain uptake and affinity for HACU (Gilissen et al., 2003).
Synthesis of Ligands and Catalysts
Aminopyridinato complexes, involving structures similar to 4-(3-Methylpiperidin-1-yl)butan-1-amine, have been synthesized and used as ligands and catalysts. These complexes have shown potential in catalyzing polymerization reactions and Suzuki cross-coupling reactions, providing a versatile tool for chemical synthesis (Deeken et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
4-(3-methylpiperidin-1-yl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-10-5-4-8-12(9-10)7-3-2-6-11/h10H,2-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIJPPCHKFBTMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylpiperidin-1-yl)butan-1-amine | |
CAS RN |
900717-42-2 |
Source


|
| Record name | 4-(3-methylpiperidin-1-yl)butan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2504179.png)
![5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2504181.png)
![4-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2504182.png)
![(2Z)-2-cyano-2-[1-methyl-5-(trifluoromethyl)pyridin-2-ylidene]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504183.png)
![Ethyl 2-[2-({[(furan-2-yl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2504185.png)



![2-[[5-(4-ethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2504194.png)
![N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]-2-phenoxyacetamide](/img/structure/B2504196.png)

![2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B2504199.png)